4-(2,4-Di-tert-butylphenoxy)phthalonitrile
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Overview
Description
4-(2,4-Di-tert-butylphenoxy)phthalonitrile is an organic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phthalonitrile core substituted with a 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and influences its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-di-tert-butyl-4-methylphenol with 4-nitrophthalonitrile in the presence of a base such as dimethylformamide. This reaction yields this compound with a moderate yield of around 30%, primarily due to the steric hindrance of the phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Di-tert-butylphenoxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the phthalonitrile group.
Cyclotetramerization: It can undergo cyclotetramerization to form phthalocyanines, which are important compounds in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as dimethylformamide and catalysts to facilitate the reaction.
Cyclotetramerization: This reaction typically requires metal salts such as zinc, magnesium, or lutetium acetate as catalysts.
Major Products Formed
Scientific Research Applications
4-(2,4-Di-tert-butylphenoxy)phthalonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile and its derivatives, particularly phthalocyanines, involves the generation of singlet oxygen upon light activation. This property is harnessed in photodynamic therapy, where the singlet oxygen produced can induce cell death in targeted cancer cells . The molecular targets include cellular components such as membranes and proteins, leading to oxidative damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is structurally similar but lacks the phthalonitrile group.
Phthalocyanines: These compounds share the phthalonitrile core and are widely studied for their photophysical properties and applications in various fields.
Uniqueness
4-(2,4-Di-tert-butylphenoxy)phthalonitrile is unique due to the combination of the sterically hindered 2,4-di-tert-butylphenoxy group and the phthalonitrile core. This combination imparts distinct reactivity and solubility properties, making it a valuable precursor for the synthesis of specialized phthalocyanines with enhanced solubility and photophysical properties .
Properties
CAS No. |
875885-47-5 |
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Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2,4-ditert-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H24N2O/c1-21(2,3)17-8-10-20(19(12-17)22(4,5)6)25-18-9-7-15(13-23)16(11-18)14-24/h7-12H,1-6H3 |
InChI Key |
XJTCSBKFETZBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
Origin of Product |
United States |
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